[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
Description
Structural Elucidation of [1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, This compound , reflects its structural components:
- Oxolan-3-yl : A tetrahydrofuran (THF) ring with a substituent at the 3-position.
- 1H-1,2,3-triazol-4-yl : A 1,2,3-triazole heterocycle in its neutral (1H) form, with a methanol group attached at position 4.
The molecular formula is C₇H₁₁N₃O₂ , with a molecular weight of 169.18 g/mol . The SMILES notation OCc1nnn(c1)C1COCC1 confirms the connectivity: a methanol group (Oc) bonded to the triazole ring (nnn), which is further substituted with a THF ring (C1COCC1).
Key structural features :
- Triazole core : A five-membered aromatic ring with three nitrogen atoms, demonstrating aromatic stabilization through conjugation.
- THF substituent : A cyclic ether moiety linked to the triazole at position 1, introducing steric and electronic effects.
- Methanol group : A hydroxyl-substituted methylene group at position 4, enabling hydrogen bonding and potential reactivity.
Table 1: Structural and Identifying Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| SMILES | OCc1nnn(c1)C1COCC1 | |
| CAS Registry Number | 1342544-21-1 | |
| IUPAC Name | This compound |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be inferred from related triazole-THF derivatives. For example:
- Conformational flexibility : The THF ring may adopt chair-like or envelope conformations, influenced by steric interactions with the triazole moiety.
- Hydrogen bonding : The methanol group could participate in intermolecular H-bonds, stabilizing crystal packing.
In analogous 1,2,3-triazole systems, X-ray diffraction studies have revealed:
- Planar triazole rings with bond lengths consistent with aromatic stabilization.
- Dihedral angles between triazole and substituent planes, such as 60.9° and 25.0° in a triazole-chlorophenyl derivative.
Table 2: Comparative Conformational Trends in Triazole Derivatives
Computational Modeling of Electronic Structure
Computational methods such as density functional theory (DFT) are critical for analyzing the electronic properties of triazole derivatives. For this compound, the following approaches are relevant:
Electronic Structure Analysis
- HOMO-LUMO gaps : Determine reactivity and electron transition energies. In
Properties
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDMSIFHROXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of various therapeutic agents:
- Antimicrobial Activity : Research indicates that derivatives of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exhibit significant antimicrobial properties. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Biological Research
In biological studies, this compound serves as a probe for studying enzyme activities and protein interactions. The triazole ring can mimic natural substrates, making it useful in designing enzyme inhibitors and activity-based probes.
Agriculture
Triazole compounds are known for their fungicidal properties. The application of this compound in agriculture could be beneficial in developing new fungicides that target specific pathogens while minimizing environmental impact.
Materials Science
The compound is utilized in the synthesis of new materials with unique properties. Its stability and reactivity allow it to be incorporated into polymers and coatings, enhancing their performance characteristics .
Case Study A: Antimicrobial Efficacy
A series of studies focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against various pathogens. The most potent compounds showed MIC values comparable to existing antibiotics.
Case Study B: Enzyme Inhibition
Research demonstrated that certain derivatives of this compound could effectively inhibit specific enzymes involved in bacterial metabolism. This highlights its potential for developing new antibacterial drugs targeting resistant strains.
Mechanism of Action
The mechanism by which [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and proteins, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazole ring allows diverse substitutions, significantly altering physicochemical and biological properties. Key structural analogs include:
Key Observations :
Physical and Chemical Properties
Notes:
Biological Activity
Overview
[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol, also referred to as {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, is a compound belonging to the triazole family. Its molecular formula is C8H13N3O2, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features a triazole ring linked to an oxolan-3-ylmethyl group and a methanol group , which contribute to its biological activity. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | [1-(oxolan-3-ylmethyl)triazol-4-yl]methanol |
| CAS Number | 1249673-44-6 |
| Molecular Weight | 183.21 g/mol |
| Chemical Formula | C8H13N3O2 |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The triazole ring allows for the formation of hydrogen bonds and π–π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This characteristic makes it a promising candidate for designing enzyme inhibitors and probes in biological research .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound demonstrate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain synthesized triazole derivatives have shown good inhibition rates against these bacteria .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related compounds that target thymidylate synthase (TS), an essential enzyme in DNA synthesis:
- Cytotoxicity : Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines. For example, one study reported IC50 values for triazole derivatives against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells ranging from 1.1 μM to 2.6 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.1 |
| HCT116 | 2.6 |
| HepG2 | 1.4 |
Study on Triazole Derivatives
A study published in 2021 synthesized various triazole derivatives and evaluated their biological activities. Among the tested compounds, those containing the triazole moiety exhibited notable anticancer effects through thymidylate synthase inhibition. The results indicated that these compounds could induce apoptosis in cancer cells by disrupting DNA synthesis pathways .
Molecular Docking Studies
Molecular docking simulations have further elucidated the binding affinities of triazole derivatives to target proteins involved in cancer progression. These studies confirm that the structural modifications in compounds like this compound enhance their interaction with target enzymes, thereby improving their efficacy as potential therapeutic agents .
Q & A
Basic: What are the common synthetic routes for [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Preparation of an azide-functionalized oxolane derivative and a propargyl alcohol precursor.
- Cycloaddition under mild conditions (e.g., Cu(OAc)₂ catalyst, room temperature, polar solvents like THF or ethanol) .
- Purification via column chromatography or recrystallization.
Yields can exceed 70% with optimized stoichiometry and reaction time.
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (1,4-triazole) and oxolane substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D structure using SHELXL for refinement .
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
- Crystallographic Validation : Resolve ambiguities (e.g., triazole vs. oxolane conformation) via single-crystal X-ray diffraction. SHELXL’s TWIN and BASF commands handle twinned crystals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in complex spectra .
Basic: What are the primary chemical transformations feasible for the hydroxymethyl group?
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | PCC (mild) or KMnO₄ (strong) | Aldehyde or carboxylic acid derivatives . |
| Esterification | Acetyl chloride, DMAP catalyst | Acetate esters for prodrug design . |
| Etherification | Alkyl halides, NaH base | Alkyl ethers with modified solubility . |
Advanced: How to achieve selective functionalization of the triazole ring without affecting the oxolane moiety?
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., TBSCl) before triazole derivatization .
- pH-Controlled Reactions : Perform nucleophilic substitutions (e.g., alkylation) under basic conditions to target the triazole’s N-atoms .
- Metal Coordination : Use Ag(I) or Ru(II) to activate specific triazole positions for regioselective coupling .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced: How to resolve conflicting bioactivity data between this compound and structural analogues?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., oxolane vs. piperidine) and compare IC₅₀ values .
- Target Identification : Use pull-down assays with biotinylated probes or SPR to measure binding kinetics .
- Metabolic Stability : Assess hepatic microsome degradation to rule out pharmacokinetic confounding .
Basic: Which computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding poses .
- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess stability .
Advanced: How to validate docking results with experimental binding affinity measurements?
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and Kd for ligand-target binding .
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates .
- X-ray Crystallography : Co-crystallize the compound with the target protein for direct interaction mapping .
Basic: How to determine the crystal structure using SHELX programs?
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL for anisotropic displacement parameters and H-atom placement .
Advanced: Strategies for refining structures with twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
